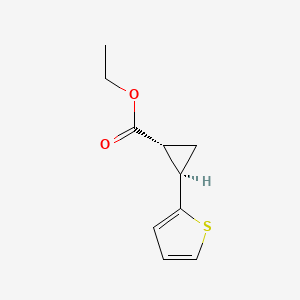![molecular formula C18H38O B6597179 7-methyl-1-[(7-methyloctyl)oxy]octane CAS No. 101462-48-0](/img/structure/B6597179.png)
7-methyl-1-[(7-methyloctyl)oxy]octane
Descripción general
Descripción
7-Methyl-1-[(7-methyloctyl)oxy]octane, also known as 7-MMO, is a synthetic organic compound with a variety of applications in scientific research. It is a colorless liquid with a low boiling point and a pleasant odor. 7-MMO is a valuable chemical for its ability to act as a substrate for many biochemical reactions, and its low toxicity makes it an ideal chemical for laboratory experiments.
Aplicaciones Científicas De Investigación
7-methyl-1-[(7-methyloctyl)oxy]octane is a valuable chemical for its ability to act as a substrate for many biochemical reactions. It has been used in a variety of scientific research applications, including the synthesis of new organic compounds, the study of organic reaction mechanisms, and the study of enzyme kinetics. It has also been used to study the metabolism of drugs and other compounds, and to study the effects of environmental pollutants on biological systems.
Mecanismo De Acción
The mechanism of action of 7-methyl-1-[(7-methyloctyl)oxy]octane is not fully understood. However, it is known to be metabolized by various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also known to be metabolized by esterases, which are involved in the breakdown of esters.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, as well as the activity of esterases. It has also been shown to have an effect on the metabolism of drugs and other compounds. In addition, it has been shown to have an effect on the expression of genes involved in the metabolism of drugs and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-methyl-1-[(7-methyloctyl)oxy]octane has a number of advantages for laboratory experiments. It is a low-toxicity chemical, which makes it an ideal choice for laboratory experiments. It is also a substrate for many biochemical reactions, which makes it useful for studying organic reaction mechanisms and enzyme kinetics. However, it has a low boiling point, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for 7-methyl-1-[(7-methyloctyl)oxy]octane research. It could be used to study the metabolism of drugs and other compounds in more detail, as well as the effects of environmental pollutants on biological systems. It could also be used to study the effects of this compound on gene expression, and to develop new synthetic organic compounds. In addition, it could be used to develop new methods for synthesizing this compound. Finally, it could be used to study the effects of this compound on the activity of enzymes and other proteins.
Métodos De Síntesis
7-methyl-1-[(7-methyloctyl)oxy]octane can be synthesized using a variety of methods, including the Grignard reaction and the Williamson ether synthesis. The Grignard reaction involves the reaction of an alkyl halide with a metal, such as magnesium, to form a new carbon-carbon bond. The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide to form an ether. Both of these methods can be used to synthesize this compound.
Propiedades
IUPAC Name |
7-methyl-1-(7-methyloctoxy)octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O/c1-17(2)13-9-5-7-11-15-19-16-12-8-6-10-14-18(3)4/h17-18H,5-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDJXLSJVLOQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCOCCCCCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883093 | |
| Record name | Diisononyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101462-48-0 | |
| Record name | Diisononyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101462480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisononyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isononane, oxybis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISONONYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M7Z6ZJ74T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one](/img/structure/B6597107.png)



![2-chloro-N-[2-(2-chloro-N-methylacetamido)ethyl]-N-methylacetamide](/img/structure/B6597115.png)

![2-chloro-N-cyclopropyl-5-{1-[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-1H-pyrazol-4-yl}-N-methylpyridine-3-carboxamide](/img/structure/B6597129.png)

![4-bromo-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol](/img/structure/B6597151.png)



![3-methylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B6597168.png)
